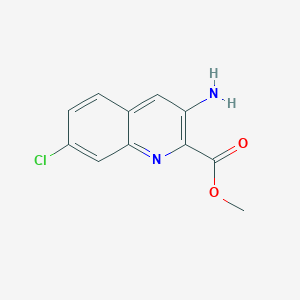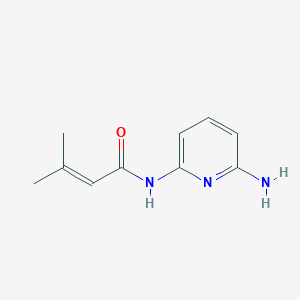
2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid is an organic compound with the molecular formula C9H6N2O7 It is a derivative of benzoic acid, characterized by the presence of methoxycarbonyl and dinitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid typically involves the nitration of methyl benzoate followed by further chemical modifications. One common method includes the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 4 and 5 positions of the benzene ring. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to handle the exothermic nitration reaction safely. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of 2-(Methoxycarbonyl)-4,5-diaminobenzoic Acid.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Hydrolysis: Hydrolysis of the ester group forms 4,5-dinitrobenzoic acid.
科学研究应用
2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid depends on its chemical structure and the functional groups present. The nitro groups can undergo redox reactions, which may be involved in its biological activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with various molecular targets and pathways in biological systems.
相似化合物的比较
Similar Compounds
4,5-Dinitrobenzoic Acid: Lacks the methoxycarbonyl group but shares the dinitro functional groups.
Methyl 4,5-dinitrobenzoate: Similar structure but without the carboxylic acid group.
2-(Methoxycarbonyl)-3,5-dinitrobenzoic Acid: Similar but with different positions of the nitro groups.
Uniqueness
2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. The combination of methoxycarbonyl and dinitro groups makes it a versatile compound for various chemical transformations and research applications.
属性
分子式 |
C9H6N2O8 |
|---|---|
分子量 |
270.15 g/mol |
IUPAC 名称 |
2-methoxycarbonyl-4,5-dinitrobenzoic acid |
InChI |
InChI=1S/C9H6N2O8/c1-19-9(14)5-3-7(11(17)18)6(10(15)16)2-4(5)8(12)13/h2-3H,1H3,(H,12,13) |
InChI 键 |
GLSPLLRBEDBKSY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Bromo-4-fluoro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13678152.png)



![Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13678176.png)


![4-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13678208.png)

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)


